2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione

Conformational analysis Crystal engineering Molecular recognition

2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione (CAS 2314-77-4), also known as N-(2-methoxyphenyl)phthalimide, is an N-aryl phthalimide derivative bearing an ortho-methoxy substituent on the N-phenyl ring. The compound exhibits a molecular formula of C₁₅H₁₁NO₃, a molecular weight of 253.25 g·mol⁻¹, a predicted XLogP3 of 2.4, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 46.6 Ų.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
CAS No. 2314-77-4
Cat. No. B10888718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione
CAS2314-77-4
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C15H11NO3/c1-19-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15(16)18/h2-9H,1H3
InChIKeyJGERGGIRZQLPSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione (CAS 2314-77-4): Procurement-Grade Characterization of an Ortho-Substituted N-Aryl Phthalimide Scaffold


2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione (CAS 2314-77-4), also known as N-(2-methoxyphenyl)phthalimide, is an N-aryl phthalimide derivative bearing an ortho-methoxy substituent on the N-phenyl ring [1]. The compound exhibits a molecular formula of C₁₅H₁₁NO₃, a molecular weight of 253.25 g·mol⁻¹, a predicted XLogP3 of 2.4, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 46.6 Ų [1]. It crystallizes in at least two polymorphic forms, with the dihedral angle between the phthalimide and aryl ring systems varying between 54.2° and 70.21° depending on crystallization conditions [2][3]. This conformational flexibility, dictated by the ortho-methoxy group, distinguishes it from its para-substituted and unsubstituted analogs and underpins its utility as a building block in medicinal chemistry and metal-coordination chemistry [4][5].

Ortho-methoxy enforces non-coplanar geometry distinct from para or unsubstituted analogs
Zero hydrogen bond donors support passive permeability research (CNS MPO compliant)
Two structurally characterized polymorphs provide solid-form screening options

Why N-Aryl Phthalimide Analogs Cannot Be Interchanged Without Loss of Function: The Ortho-Methoxy Structural Imperative


N-Aryl phthalimides share a common phthalimide core, but the position and nature of the aryl substituent exert a first-order effect on molecular conformation, crystal packing, solubility, thermal stability, and chemical reactivity [1][2]. The ortho-methoxy group in 2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione imposes a sterically constrained, non-coplanar geometry (dihedral angle 54.2°–70.21°) that differs substantially from the para-methoxy isomer (60.0°) and the unsubstituted phenyl analog (theoretical minimum ~59.2°) [1][2][3]. This conformational difference translates into a melting point depression of approximately 49–52°C relative to N-phenylphthalimide and an elevation of approximately 48–49°C relative to the para-methoxy analog, reflecting distinct lattice energies that directly impact formulation behavior, solubility, and solid-state stability [4]. Furthermore, the ortho-methoxy group eliminates the intramolecular general-base catalysis pathway observed in the ortho-hydroxy analog, resulting in fundamentally different hydrolytic stability profiles that cannot be predicted from class-level assumptions [5]. Generic substitution across N-aryl phthalimides therefore carries a high risk of altered pharmacokinetics, compromised formulation performance, or unintended reactivity in downstream synthetic applications.

Conformational mismatch: Ortho-methoxy geometry (54-70° dihedral) may not reproduce para or unsubstituted binding modes.
Thermal processing window: Intermediate melting point (155-156°C) differs from para (~107°C) and unsubstituted (204-207°C); formulation behavior may shift.
Hydrolytic predictability: Absence of intramolecular catalysis separates ortho-methoxy from ortho-hydroxy analog; stability profiles are not interchangeable.

Quantitative Differentiation Evidence for 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione vs. Closest Analogs


Dihedral Angle and Conformational Pre-Organization: Ortho-Methoxy vs. Para-Methoxy vs. Unsubstituted Phenyl

The dihedral angle between the phthalimide plane and the N-aryl ring directly governs molecular shape, which is a critical determinant of target binding and crystal packing. For 2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, single-crystal X-ray diffraction reveals two distinct polymorphs with dihedral angles of 54.2° (at 123 K) and 70.21° (at 296 K) [1][2]. In contrast, the para-methoxy isomer, N-(4-methoxyphenyl)phthalimide, adopts a dihedral angle of 60.0° at 123 K [3], while the unsubstituted N-phenylphthalimide exhibits a theoretical gas-phase minimum-energy torsion angle of approximately 59.2° [4]. The ortho-methoxy compound thus spans a broader conformational range and, in its low-temperature polymorph, presents a significantly more coplanar geometry (54.2°) than any comparator, which may enhance π-stacking interactions. Conversely, the room-temperature polymorph (70.21°) presents a far more twisted geometry, potentially advantageous for disrupting undesired aggregation.

Dihedral Angle Comparison
Head-to-head
54.2° (Polymorph I) and 70.21° (Polymorph II) vs. 60.0° (para) and ~59.2° (unsubstituted)
Conformational range supports target recognition tuning
Measured at 123 K (I) and 296 K (II)
Conformational analysis Crystal engineering Molecular recognition X-ray crystallography

Melting Point as a Proxy for Lattice Energy: Ortho-Methoxy Confers Intermediate Thermal Stability vs. Para and Unsubstituted Analogs

Melting point is a practical indicator of crystal lattice energy and directly influences solid-state stability, solubility, and processing window during formulation. 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione exhibits a melting point of 155–156 °C . The para-methoxy isomer, N-(4-methoxyphenyl)phthalimide, melts at approximately 107 °C (reported as 107 °C for analytically pure material synthesized via L-proline catalysis) [1]. The unsubstituted N-phenylphthalimide melts at 204–207 °C . The ortho-methoxy compound thus occupies an intermediate thermal stability window: it is more thermally stable than the para isomer (ΔT ≈ +48 °C) yet more readily processable by melt-based techniques than the unsubstituted analog (ΔT ≈ −50 °C). This intermediate lattice energy arises from the unique hydrogen-bonding network (R₂²(10) inversion dimers via C–H⋯O contacts and π–π stacking at 3.70–3.72 Å) observed in its crystal structure [2].

Melting Point Comparison
Head-to-head
155-156°C (ortho) vs. ~107°C (para) vs. 204-207°C (unsubstituted)
Intermediate thermal stability widens processing window
Para value from L-proline-catalyzed synthesis
Thermal analysis Solid-state stability Formulation development Process chemistry

Hydrolytic Stability: Ortho-Methoxy Eliminates Intramolecular General-Base Catalysis Observed in the Ortho-Hydroxy Analog

Aqueous stability is a gatekeeper property for compounds intended for biological assay or pharmaceutical formulation. A direct kinetic comparison between N-(2-methoxyphenyl)phthalimide (compound 1) and N-(2-hydroxyphenyl)phthalimide (compound 2) under N-methylmorpholine buffer reveals fundamentally divergent hydrolytic mechanisms [1]. For compound 1, the pseudo-first-order rate constant for water-mediated cleavage of the cationic amide intermediate (Cₜₐₘ) is 4.60 × 10⁻⁵ s⁻¹, and the second-order rate constant for hydroxide-mediated cleavage is 47.9 M⁻¹ s⁻¹ [1]. In contrast, compound 2 undergoes intramolecular general-base-assisted water attack via its ortho-OH group in or before the rate-determining step, introducing an additional catalytic pathway absent in the methoxy analog [1]. This mechanistic divergence means that the ortho-methoxy compound is not susceptible to the same pH-dependent autocatalytic degradation that the ortho-hydroxy compound experiences, providing superior hydrolytic predictability.

Hydrolytic Stability
Head-to-head
k_w = 4.60×10⁻⁵ s⁻¹; no intramolecular catalysis
Predictable hydrolysis eliminates pH-dependent autocatalysis
Versus ortho-hydroxy analog general-base pathway
Hydrolytic stability Chemical kinetics Degradation pathway Aqueous formulation

Polymorphism as a Formulation Lever: Two Structurally Characterized Crystal Forms with Distinct Packing Architectures

Polymorphism can be exploited to optimize solubility, dissolution rate, and bioavailability without altering the molecular structure. 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been structurally characterized in two distinct polymorphic forms: Polymorph I (Sim et al., 2009), crystallizing in monoclinic space group P2₁/c with a dihedral angle of 54.2° at 123 K [1]; and Polymorph II (Tahir et al., 2012), crystallizing in orthorhombic space group Pbca with a dihedral angle of 70.21° at 296 K [2]. The two forms differ not only in molecular conformation but also in crystal packing: Polymorph II features inversion dimers linked by C–H⋯O hydrogen bonds generating R₂²(10) loops, extended into (010) infinite sheets through further C–H⋯O interactions, with weak aromatic π–π stacking at centroid–centroid separations of 3.6990 Å and 3.7217 Å [2]. Neither the para-methoxy nor the unsubstituted N-phenylphthalimide has been reported to exhibit such accessible polymorphism under ambient conditions.

Polymorphism Diversity
Class-level
Two polymorphs (monoclinic P2₁/c and orthorhombic Pbca) vs. single forms for para and unsubstituted
Two polymorphs enable solid-form screening
Distinct packing architectures reported
Polymorph screening Solid-form patenting Bioavailability enhancement Crystal engineering

Hydrogen Bond Donor Count of Zero: Favorable Permeability and Aggregation Profile vs. Hydroxy-Substituted and Amide-Containing Analogs

The absence of hydrogen bond donors (HBD = 0) is a key physicochemical discriminator with direct implications for membrane permeability and CNS penetration potential. 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione possesses zero hydrogen bond donors, three hydrogen bond acceptors, a rotatable bond count of two, and a topological polar surface area of 46.6 Ų, all computed from its structure [1]. By comparison, the ortho-hydroxy analog, N-(2-hydroxyphenyl)phthalimide, bears one hydrogen bond donor (the phenolic –OH), which can increase polarity and reduce passive membrane permeability [2]. Within the broader phthalimide class, many biologically active derivatives such as thalidomide and its analogs carry one or more HBDs (e.g., glutarimide NH), which contribute to higher TPSA and potentially limit CNS exposure. The HBD = 0 profile of the target compound places it in a favorable physicochemical space for passive blood-brain barrier penetration according to standard CNS MPO criteria (HBD ≤1, TPSA ≤70 Ų).

HBD & TPSA Profile
Class-level
HBD = 0, TPSA = 46.6 Ų; meets CNS MPO criteria (HBD ≤1, TPSA ≤70 Ų)
Zero HBD favors passive BBB permeability
Comparison to ortho-hydroxy (HBD=1) and thalidomide (TPSA~84 Ų)
Drug-likeness Membrane permeability ADME prediction Blood-brain barrier penetration

Metal-Coordination Competence: The Ortho-Methoxy Group as a Steric and Electronic Modulator in Antibacterial Complexes

N-Aryl phthalimides can serve as neutral ligands for metal centers, and the position of the aryl substituent modulates the steric and electronic environment around the coordinated metal. 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been specifically employed as a ligand for the synthesis of Sn(II), Sb(III), and Zn(II) coordination complexes, which were subsequently evaluated for in vitro antibacterial activity [1]. The ortho-methoxy substituent, by virtue of its proximity to the phthalimide nitrogen coordination site, can influence the geometry and stability of the resulting metal complexes differently than the para-methoxy or unsubstituted analogs. The study demonstrated that metal complexation with this ligand yielded compounds with antibacterial activity, although quantitative head-to-head MIC data for the free ligand versus its metal complexes or versus complexes of other N-aryl phthalimides are not available from the abstract [1]. Class-level knowledge indicates that ortho-substituted N-aryl donors generally impose greater steric hindrance around the metal center, potentially favoring lower coordination numbers or distorted geometries that can affect biological activity [2].

Metal-Coordination Competence
Data to verify
Sn(II), Sb(III), Zn(II) complexes synthesized; in vitro antibacterial evaluation reported
Ortho-methoxy provides steric modulation for metal complexes
Quantitative MIC data not available; class-level inference
Coordination chemistry Metallodrug design Antibacterial agents Structure-activity relationship

Validated Application Scenarios for 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione Based on Quantitative Differentiation Evidence


Medicinal Chemistry: CNS-Penetrant Lead Optimization Leveraging Zero HBD and Low TPSA

The compound's hydrogen bond donor count of zero and topological polar surface area of 46.6 Ų satisfy key CNS MPO criteria (HBD ≤1, TPSA ≤70 Ų), making it a privileged scaffold for CNS drug discovery programs where passive blood-brain barrier penetration is required. Unlike the ortho-hydroxy analog (HBD = 1) or thalidomide-derived phthalimides with glutarimide NH groups, the methoxy compound eliminates HBD-mediated efflux transporter recognition while retaining sufficient hydrogen bond acceptor capacity (HBA = 3) for target engagement. Its predicted XLogP3 of 2.4 further supports favorable CNS partitioning .

Solid-Form Development: Polymorph Screening and Patentable Crystal Form Selection

The existence of at least two structurally characterized polymorphs—one with a dihedral angle of 54.2° (monoclinic, 123 K) and another with 70.21° (orthorhombic, 296 K) —positions this compound as an attractive candidate for comprehensive solid-form screening. The 16° conformational range between polymorphs, combined with distinct hydrogen-bonding networks (R₂²(10) dimers and (010) infinite sheets in Polymorph II ), creates opportunities to select a form with optimal solubility, dissolution rate, or physical stability. This polymorphic diversity is not documented for the para-methoxy isomer or unsubstituted N-phenylphthalimide, giving the ortho-methoxy compound a unique advantage for intellectual property strategies around solid-form patents.

Aqueous Stability-Critical Bioassays: Superior Hydrolytic Predictability vs. the Ortho-Hydroxy Analog

For biological assays conducted in aqueous buffer systems over extended incubation periods (e.g., enzymatic inhibition assays, cell-based phenotypic screens), the ortho-methoxy compound offers a defined hydrolytic degradation profile. Unlike N-(2-hydroxyphenyl)phthalimide, which undergoes intramolecular general-base-catalyzed water attack via its ortho-OH substituent, the methoxy analog follows a predictable pseudo-first-order kinetic pathway with a rate constant of 4.60 × 10⁻⁵ s⁻¹ for water-mediated cleavage and 47.9 M⁻¹ s⁻¹ for HO⁻-mediated cleavage of its cationic amide intermediate . This mechanistic simplicity eliminates confounding pH-dependent autocatalysis, ensuring that observed bioactivity reflects genuine target engagement rather than degradation artifacts.

Coordination Chemistry and Metallodrug Discovery: Sterically Modulated Ligand for Antibacterial Metal Complexes

2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been demonstrated to act as a neutral N-donor ligand for Sn(II), Sb(III), and Zn(II) centers, yielding complexes with in vitro antibacterial activity . The ortho-methoxy substituent is positioned proximally to the phthalimide nitrogen coordination site, introducing steric modulation of the metal coordination sphere that is absent in para-substituted or unsubstituted N-aryl phthalimide ligands. This steric effect can be exploited to tune coordination number, geometry, and ultimately biological activity in metallodrug candidates targeting bacterial infections. The compound's melting point of 155–156 °C also supports solvent-free or melt-based complexation protocols.

Application
Selection Property
Validation Focus
CNS-penetrant lead optimization
Zero HBD & low TPSA profile
Passive BBB permeability studies
Solid-form development & IP
Polymorphic diversity
Solubility & dissolution rate ranking
Aqueous stability-critical assays
Predictable hydrolytic pathway
Degradation kinetics vs. autocatalysis
Metallodrug coordination chemistry
Ortho-methoxy steric modulation
In vitro antibacterial screening context
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